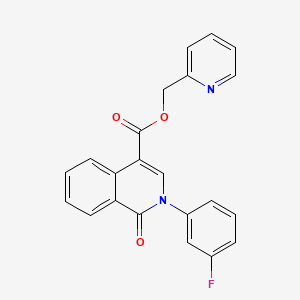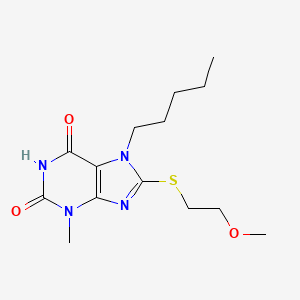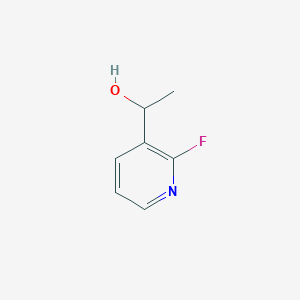
Tert-butyl 3-hydroxy-3-phenylpiperidine-1-carboxylate
Vue d'ensemble
Description
Tert-butyl 3-hydroxy-3-phenylpiperidine-1-carboxylate is a chemical compound with the molecular formula C16H23NO3 . It has a molecular weight of 277.36 g/mol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H23NO3/c1-15(2,3)20-14(18)17-11-7-10-16(19,12-17)13-8-5-4-6-9-13/h4-6,8-9,19H,7,10-12H2,1-3H3 . The canonical SMILES representation is CC©©OC(=O)N1CCCC(C1)(C2=CC=CC=C2)O .Physical And Chemical Properties Analysis
This compound has a topological polar surface area of 49.8 Ų and contains 1 hydrogen bond donor and 3 hydrogen bond acceptors . It has a rotatable bond count of 3 . The compound is a solid at room temperature .Applications De Recherche Scientifique
Synthesis and Reactivity
- Tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate and its derivatives, which are structurally related to tert-butyl 3-hydroxy-3-phenylpiperidine-1-carboxylate, have been utilized in stereoselective syntheses. They react with L-selectride in anhydrous tetrahydrofuran to yield specific cis isomers, demonstrating the compound's versatility in creating stereoselective products (Boev et al., 2015).
- Tert-butyl 3,4-dihydroxy-4-phenylpiperidine-1-carboxylate, closely related to the compound , has shown high selectivity for monoalkylation under phase transfer conditions. This highlights its potential in selective synthesis processes, where many other alkylation protocols might be inadequate (Lansdell & Fradet, 2011).
Pharmaceutical Intermediate Applications
- A derivative of this compound, tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, has been identified as a crucial intermediate in synthesizing the Jak3 inhibitor CP-690550, underlining the compound's importance in drug synthesis (Chen Xin-zhi, 2011).
- The neurokinin 1 receptor antagonist (+)-L-733,060 was synthesized using a derivative of this compound, showcasing its application in creating complex pharmaceutical agents (Bhangare et al., 2020).
Industrial and Chemical Applications
- The compound's derivatives have found use in electrochemically induced SRN1 reactions, emphasizing its utility in advanced chemical synthesis techniques (Combellas et al., 1993).
- Its derivatives have been used in the synthesis of dendritic macromolecules with unique solubility characteristics, indicating potential applications in materials science (Pesak, Moore & Wheat, 1997).
Safety and Hazards
The compound is labeled with the GHS07 pictogram. The hazard statement is H302, indicating that it is harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Propriétés
IUPAC Name |
tert-butyl 3-hydroxy-3-phenylpiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-15(2,3)20-14(18)17-11-7-10-16(19,12-17)13-8-5-4-6-9-13/h4-6,8-9,19H,7,10-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAQOKUKHQIGNCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)(C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-((4-methoxyphenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2406912.png)




![6-[(3R)-3-Aminopyrrolidin-1-yl]-3-ethyl-1H-pyrimidine-2,4-dione;dihydrochloride](/img/structure/B2406922.png)

![7-(4-(benzyloxy)phenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2406925.png)



![5-[2-(methylthio)phenyl]-1H-pyrrole-3-carbaldehyde](/img/structure/B2406932.png)
![(E)-3-[2-(Difluoromethoxy)-3-methoxyphenyl]-N-[4-(2-oxoazetidin-1-yl)phenyl]prop-2-enamide](/img/structure/B2406933.png)
![methyl 3-[(3-chlorobenzoyl)amino]-6-methyl-2-oxo-2H-pyran-5-carboxylate](/img/structure/B2406934.png)